Undec-2-enedioic acid
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Overview
Description
. This compound is characterized by the presence of a double bond at the second carbon atom and carboxylic acid groups at both ends of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-2-enedioic acid can be synthesized through various methods. One common approach involves the oxidation of undec-2-enoic acid. This process typically uses oxidizing agents such as potassium permanganate or ozone under controlled conditions . Another method involves the biotransformation of long-chain fatty acids using Baeyer-Villiger monooxygenase (BVMO) enzymes .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of undec-2-enoic acid. This process involves the use of catalysts such as palladium or platinum to facilitate the oxidation reaction . The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Undec-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of undecane-2,11-dioic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Undecane-2,11-dioic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Undec-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Industry: This compound is used in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of undec-2-enedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can undergo beta-oxidation to produce energy. The compound’s double bond and carboxylic acid groups allow it to participate in various biochemical reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Undec-2-enedioic acid can be compared with other medium-chain fatty acids, such as:
Dec-2-enedioic acid: Similar structure but with one less carbon atom.
Dodec-2-enedioic acid: Similar structure but with one more carbon atom.
Undec-2-enoic acid: Similar structure but with only one carboxylic acid group.
The uniqueness of this compound lies in its specific chain length and the presence of a double bond at the second carbon atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
82342-32-3 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
undec-2-enedioic acid |
InChI |
InChI=1S/C11H18O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h6,8H,1-5,7,9H2,(H,12,13)(H,14,15) |
InChI Key |
PRHYKPOPIDLQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
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